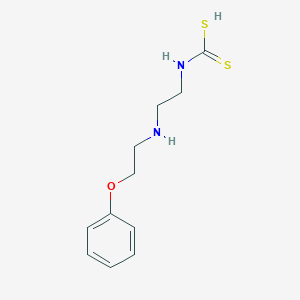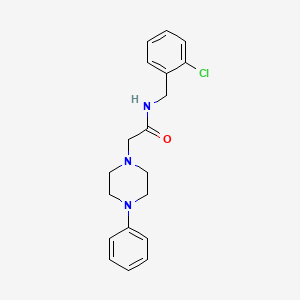![molecular formula C18H29NO5 B5017620 2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B5017620.png)
2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid typically involves multiple steps:
Formation of the amine: The initial step involves the synthesis of 2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine. This can be achieved through a nucleophilic substitution reaction where 2,3,6-trimethylphenol reacts with 3-chloropropylamine under basic conditions.
Oxalic acid addition: The amine product is then reacted with oxalic acid to form the final compound. This step usually involves the formation of a salt through an acid-base reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxalic acid moiety can be reduced to form glycolic acid derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of glycolic acid derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the oxalic acid moiety can participate in chelation or coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine
- N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine
- 2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine hydrochloride
Uniqueness
2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid is unique due to the presence of both an amine and an oxalic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups.
Propiedades
IUPAC Name |
2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-12-8-9-13(2)15(14(12)3)18-11-7-10-17-16(4,5)6;3-1(4)2(5)6/h8-9,17H,7,10-11H2,1-6H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWYVCISXSUMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCNC(C)(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)



![N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5017558.png)



![[5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidino)methanone](/img/structure/B5017598.png)
![Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B5017608.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)
![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-ethylglycinamide](/img/structure/B5017624.png)
![2-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5017630.png)
